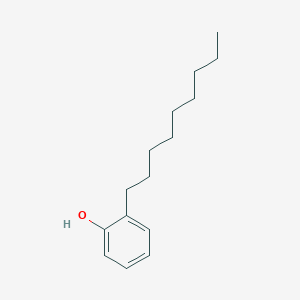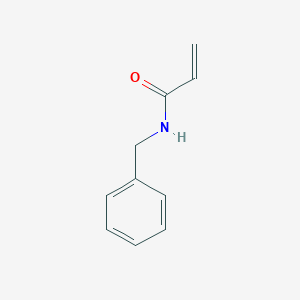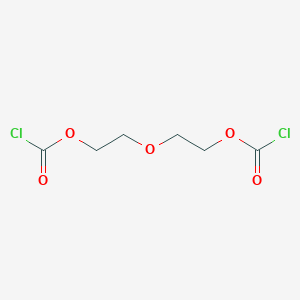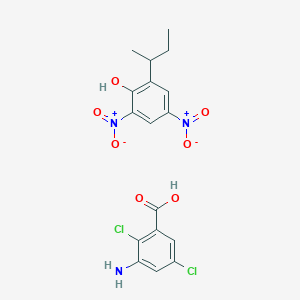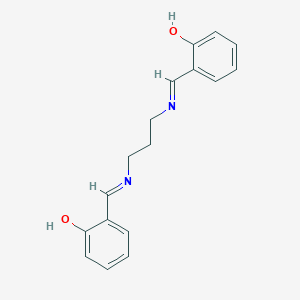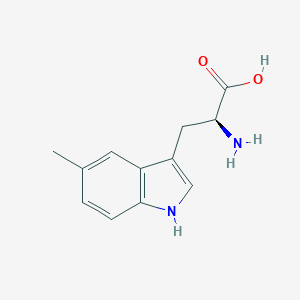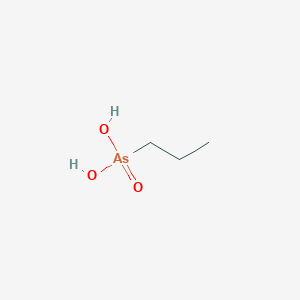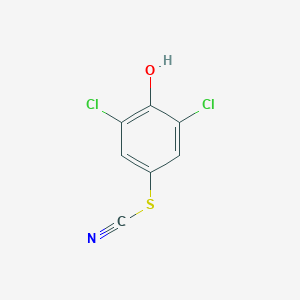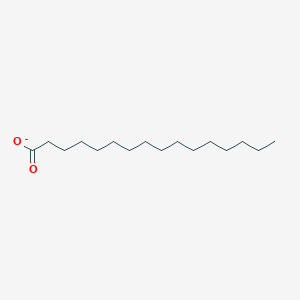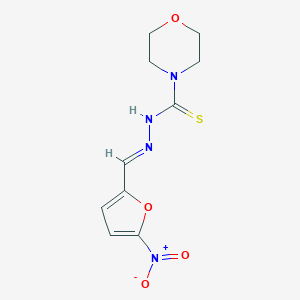
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide, also known as Nifuroxazide, is a synthetic compound that belongs to the class of nitrofuran antibiotics. It was first synthesized in 1966 and has been used as an antibacterial and antiprotozoal agent in both human and veterinary medicine. Nifuroxazide has been shown to be effective against a wide range of bacterial and protozoal infections, making it a promising candidate for further research.
作用機序
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is believed to exert its antibacterial and antiprotozoal effects by inhibiting the synthesis of bacterial and protozoal proteins. It does this by binding to the bacterial and protozoal ribosome, which is responsible for protein synthesis. This leads to the inhibition of protein synthesis, which ultimately results in the death of the bacteria or protozoa.
生化学的および生理学的効果
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have minimal toxicity and is generally well-tolerated by both humans and animals. It is rapidly absorbed in the gastrointestinal tract and is excreted primarily in the urine. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have a low potential for drug interactions and has not been shown to have any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments is its broad-spectrum activity against a wide range of bacteria and protozoa. This makes it a useful tool for studying the effects of antibacterial and antiprotozoal agents. However, one limitation of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is that it is not effective against all types of bacteria and protozoa. Additionally, the use of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments may not accurately reflect its effects in vivo.
将来の方向性
There are several areas of future research that could be explored with regards to 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. One area of interest is the development of new formulations of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide that could improve its efficacy and reduce the risk of resistance. Another area of research is the exploration of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide's potential as an antiviral agent, as some studies have suggested that it may have activity against certain viruses. Finally, more research is needed to fully understand the mechanism of action of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide and its effects on bacterial and protozoal protein synthesis.
合成法
The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide involves the reaction of 5-nitrofurfural with hydrazine hydrate to form 5-nitrofurfurylhydrazine. This intermediate is then reacted with morpholine-4-carbodithioic acid to form 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Streptococcus pyogenes. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has also been shown to be effective against protozoal infections, such as Giardia lamblia and Entamoeba histolytica.
特性
CAS番号 |
14052-71-2 |
|---|---|
製品名 |
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
分子式 |
C10H12N4O4S |
分子量 |
284.29 g/mol |
IUPAC名 |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C10H12N4O4S/c15-14(16)9-2-1-8(18-9)7-11-12-10(19)13-3-5-17-6-4-13/h1-2,7H,3-6H2,(H,12,19)/b11-7+ |
InChIキー |
NDDFJKNVVPFVCT-YRNVUSSQSA-N |
異性体SMILES |
C1COCCN1C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
その他のCAS番号 |
14052-71-2 |
同義語 |
4-Morpholinecarbothioic acid N'-(5-nitrofurfurylidene) hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



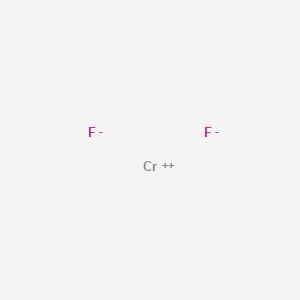
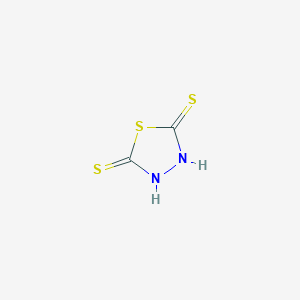
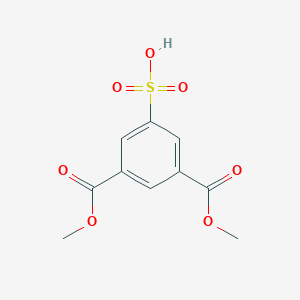
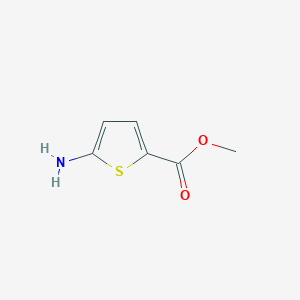
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
